N-(2-acetylphenyl)-2,4,5-trichlorobenzenesulfonamide
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Overview
Description
N-(2-acetylphenyl)-2,4,5-trichlorobenzenesulfonamide is a chemical compound characterized by the presence of an acetylphenyl group attached to a trichlorobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetylphenyl)-2,4,5-trichlorobenzenesulfonamide typically involves the reaction of 2-acetylphenylamine with 2,4,5-trichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-acetylphenyl)-2,4,5-trichlorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine atoms) on the benzene ring.
Oxidation and Reduction Reactions: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed:
Substitution Reactions: Products include substituted derivatives with various nucleophiles.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Hydrolysis: Products include sulfonic acids and amines.
Scientific Research Applications
N-(2-acetylphenyl)-2,4,5-trichlorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-acetylphenyl)-2,4,5-trichlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the presence of electron-withdrawing groups can enhance its reactivity towards nucleophiles, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
N-(2-acetylphenyl)benzamide: Similar structure with a benzamide group instead of a trichlorobenzenesulfonamide group.
2,4,5-trichlorobenzenesulfonamide: Lacks the acetylphenyl group but shares the sulfonamide moiety.
N-(2-acetylphenyl)-4-chlorobenzenesulfonamide: Similar structure with fewer chlorine atoms on the benzene ring.
Uniqueness: N-(2-acetylphenyl)-2,4,5-trichlorobenzenesulfonamide is unique due to the combination of the acetylphenyl group and the trichlorobenzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-acetylphenyl)-2,4,5-trichlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO3S/c1-8(19)9-4-2-3-5-13(9)18-22(20,21)14-7-11(16)10(15)6-12(14)17/h2-7,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGKQBBGYBSQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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